2-Hydroxyphenazine
Overview
Description
2-Hydroxyphenazine is a member of phenazines . It is a nitrogen-containing heterocyclic compound that is mainly produced by several microorganisms originating from diverse habitats, including marine and terrestrial sources . The most well-studied producers belong to the Pseudomonas genus .
Synthesis Analysis
The synthesis of 2-Hydroxyphenazine involves complex biochemical pathways. Unfortunately, there is limited information available on the specific synthesis process .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyphenazine is C12H8N2O . The molecular weight is 196.20 g/mol . The structure of 2-Hydroxyphenazine includes a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .
Scientific Research Applications
Enhanced Biocontrol Antibiotic Production
2-Hydroxyphenazine (2-OH-PHZ), transformed from phenazine-1-carboxylic acid (PCA), is an effective biocontrol antibiotic produced by Pseudomonas chlororaphis GP72AN. It has shown superior efficacy in controlling wheat take-all disease compared to PCA. Research has developed a two-stage fermentation strategy to enhance 2-OH-PHZ production, which holds promise for improving the fermentation of other antibiotics (Yue et al., 2019).
Biosynthetic Pathway Construction for Derivatives
In Pseudomonas chlororaphis H18, heterologous expression of certain enzymes facilitated the production of 1-hydroxyphenazine derivatives with substantial antimicrobial activities. This approach enhances the diversity and titer of these compounds, offering a platform for their combinatorial biosynthesis and engineering (Wan et al., 2022).
Potential in Cancer Chemoprevention
2-Bromo-1-hydroxyphenazine, isolated from Streptomyces species, was found to be active against NF-κB. Its synthesis and evaluation led to several phenazine derivatives showing potential as cancer chemopreventive agents due to their significant activity against various biological targets (Conda-Sheridan et al., 2010).
Educational Tool in Medicinal Chemistry
A laboratory experiment involving the metabolism of phenazine derivatives, including 7-bromo-2-hydroxyphenazine-5,10-dioxide, was designed for undergraduate studies in biochemistry or organic chemistry. This experiment illustrates the concept of drug metabolism and activation, as well as basic biochemical techniques (Lavaggi et al., 2013).
Spectroelectrochemical Detection Method
A spectroelectrochemical method was developed for detecting 1-hydroxyphenazine, enabling the exploration of its redox characteristics. This method is significant for studying the abundance and redox processes of various redox-active molecules in natural and engineered environments (Chen et al., 2015).
Reaction Kinetics in Biocatalytic Conversion
The conversion of PCA to 2-OH-PHZ by the enzyme PhzO was studied, revealing insights into the reaction kinetics. Understanding these kinetics could contribute to the enhancement of large-scale, high-yield production of 2-OH-PHZ for various applications, including biological control (Chen et al., 2014).
Exploration of Phenazine Derivatives
Studies on phenazine derivatives, including 2-OH P, produced by Pseudomonas aeruginosa, were conducted for their potential application in plant disease management. The separation and characterization of these compounds were performed using techniques like TLC and UV spectrum analysis (Palchevskaya, 2015).
Role in Membrane-Bound Electron Transport
Methanophenazine, a 2-hydroxyphenazine derivative, plays a crucial role in membrane-bound electron transport in Methanosarcina mazei Gö1. This discovery provides insights into the role of phenazine derivatives in cellular processes (Abken et al., 1998).
Antifungal Activity and Molecular Docking Study
1-Hydroxyphenazine, produced by Pseudomonas aeruginosa strain SD12, demonstrated potent antifungal activity against Rhizoctonia solani. Molecular docking approaches validated its interaction with 40S ribosomal S9 protein, suggesting its potential as an inhibitor for fungal diseases management (Dharni et al., 2014).
Hypoxic Selective Cytotoxins
Phenazine 5,10-dioxide derivatives, including 2-hydroxyphenazine, were synthesized and evaluated as hypoxic selective cytotoxins. These compounds exhibited selective toxicity toward hypoxic cells, making them interesting leads for cancer treatment and further biological studies (Cerecetto et al., 2005).
Assessment of Phenazine Pigments in Sputum
Phenazine pigments like 1-hydroxyphenazine in sputum from patients with cystic fibrosis or bronchiectasis colonized by Pseudomonas aeruginosa were measured. Understanding their concentration and impact can contribute to medical research in respiratory diseases (Wilson et al., 1988).
Oxidative DNA Damage by 1-Hydroxyphenazine
1-Hydroxyphenazine, as a virulence factor of Pseudomonas aeruginosa, causes oxidative DNA damage by generating reactive oxygen species (ROS). This understanding helps in deciphering the molecular mechanisms of the bacterium's virulence (Sinha, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenazin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETSEGNZNUBJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902389 | |
Record name | NoName_1631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenazine | |
CAS RN |
4190-95-8 | |
Record name | 2-Hydroxyphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyphenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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